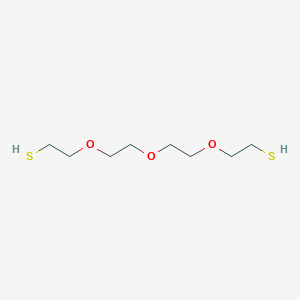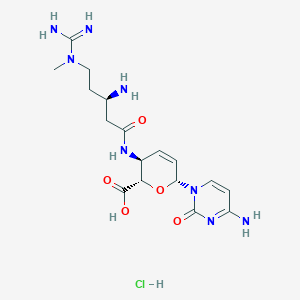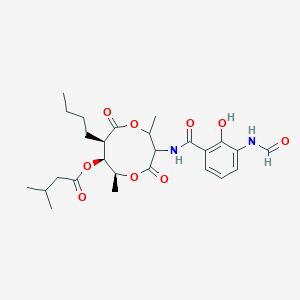![molecular formula C17H21F2N5O3S2 B520157 N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide](/img/structure/B520157.png)
N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AZD CXCR2 antagonist is a novel CXCR2 antagonist with 200 times improvement in solubility than AZD8309 (GLXC-06927).
Aplicaciones Científicas De Investigación
Photodegradation Studies
N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide, also investigated in its capacity as azimsulfuron (AZS), a sulfonylurea herbicide, has been studied for its photodegradation in water. Research indicates that under UV light, AZS degrades rapidly, producing photoproducts like ADTA, which accounts for approximately 70% of the photodegraded herbicide. In simulated sunlight, the degradation is slower, resulting in different byproducts. The presence of photocatalysts, such as Fe2O3 and TiO2, can significantly alter the rate and products of this degradation (Pinna, Zema, Gessa, & Pusino, 2007).
Bioavailability and Pharmacokinetics
AZD5122, a derivative of this compound, was under investigation as a potential chemokine receptor CXCR2 antagonist for treating inflammatory diseases. An exploratory phase I study using carbon-14 radiolabeled AZD5122 assessed its absolute oral bioavailability in healthy subjects, providing insights into its pharmacokinetic profile (Hickey, Allen, Kingston, & Wilkinson, 2016).
Pharmaceutical Development
This compound has been identified as a CXCR2 chemokine receptor antagonist, useful in treating inflammatory diseases like chronic obstructive pulmonary disease (COPD). Its crystalline forms, which contribute to its pharmacological profile, have been studied in detail (Norman, 2013).
Synthesis and Chemical Analysis
Research on the synthesis of novel chemical derivatives, such as pyrrole-substituted pyrido[2,3-d]pyrimidines, using this compound as a precursor, has been conducted. These studies focus on the chemoselective synthesis and potential applications of these derivatives, including their antibacterial activity (Jahanshahi, Mamaghani, Haghbin, Nia, & Rassa, 2018).
Metabolism in Agriculture
The metabolism of flumetsulam, a structurally similar compound, in crops like wheat, corn, and barley, provides insights into the metabolic pathways and enzymatic interactions that may also be relevant for this compound. This research can inform agricultural practices and safety standards (Frear, Swanson, & Tanaka, 1993).
Propiedades
Fórmula molecular |
C17H21F2N5O3S2 |
|---|---|
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide |
InChI |
InChI=1S/C17H21F2N5O3S2/c1-11(9-25)20-14-8-15(23-29(26,27)24-6-3-7-24)22-17(21-14)28-10-12-4-2-5-13(18)16(12)19/h2,4-5,8,11,25H,3,6-7,9-10H2,1H3,(H2,20,21,22,23)/t11-/m1/s1 |
Clave InChI |
KSNXUQRPDJFHTM-LLVKDONJSA-N |
SMILES isomérico |
C[C@H](CO)NC1=CC(=NC(=N1)SCC2=C(C(=CC=C2)F)F)NS(=O)(=O)N3CCC3 |
SMILES |
O=S(N1CCC1)(NC2=NC(SCC3=CC=CC(F)=C3F)=NC(N[C@H](C)CO)=C2)=O |
SMILES canónico |
CC(CO)NC1=CC(=NC(=N1)SCC2=C(C(=CC=C2)F)F)NS(=O)(=O)N3CCC3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AZD CXCR2 antagonist |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R)-N-(1-cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexane-1-carboxamide](/img/structure/B520084.png)
![propan-2-yl 4-[4-[(3aS,7aS)-2-oxo-3a,4,5,6,7,7a-hexahydro-3H-benzoimidazol-1-yl]-1-piperidyl]-4-methyl-piperidine-1-carboxylate](/img/structure/B520099.png)
![N-[5-(1H-imidazol-2-yl)-2,4-dimethylphenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B520113.png)

![3-{[(Benzo[1,3]dioxol-5-ylmethyl)-carbamoyl]-methyl}-4-(2-imidazol-1-yl-pyrimidin-4-yl)-piperazine-1-carboxylic acid methyl ester](/img/structure/B520569.png)
![3-bromo-5-chloro-N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxybenzamide](/img/structure/B521102.png)
![(3Z)-5-acetyl-3-[1,3-benzodioxol-5-yl-[(1-methylpiperidin-4-yl)amino]methylidene]-1H-indol-2-one](/img/structure/B521146.png)




![[(5S)-5,14-diethyl-19,19-difluoro-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-5-yl] 3-[[(2S)-2,6-diaminohexanoyl]amino]propanoate](/img/structure/B521659.png)
![N-Benzoyl-L-glutamyl-[4-phosphono(difluoromethyl)]-L-phenylalanine-[4-phosphono(difluoro-methyl)]-L-phenylalanineamide](/img/structure/B522425.png)
![N~3~-[3-(1h-Indol-6-Yl)benzyl]pyridine-2,3-Diamine](/img/structure/B522426.png)
